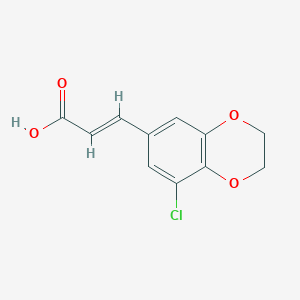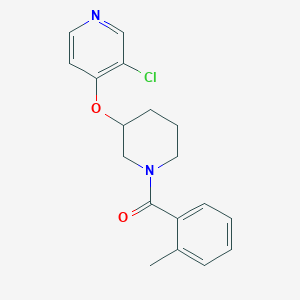
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone" is a synthetic organic molecule that is likely to be of interest due to its structural features which suggest potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structural characteristics, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related piperidine derivatives is well-documented. For instance, a general method for synthesizing 3-piperidine(methan)amines and their cyclic analogues is described, involving reactions with acetylenic dienophiles to yield pyridines, followed by catalytic hydrogenation and functional group transformations . Although the exact synthesis of "(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone" is not detailed, the methodologies discussed could potentially be adapted for its synthesis.
Molecular Structure Analysis
Structural studies of similar compounds have been conducted using single crystal X-ray diffraction, which reveals the conformation of the piperidine ring and the geometry around certain atoms . These studies are crucial for understanding the three-dimensional arrangement of atoms within a molecule, which in turn affects its reactivity and interaction with biological targets.
Chemical Reactions Analysis
The papers provided do not directly address the chemical reactions specific to "(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone". However, they do discuss the reactivity of related compounds. For example, the synthesis of piperidine derivatives often involves substitution reactions, which could be relevant for the functionalization of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques. The thermal stability of these compounds is also studied, with some structures remaining stable over a wide temperature range . Additionally, theoretical calculations such as density functional theory are employed to optimize structural coordinates and evaluate electronic parameters, which are essential for predicting the reactivity and stability of the compound .
科学的研究の応用
Structural Analysis and Crystallography
One area of application involves the structural analysis and crystallography of similar compounds. For instance, the study by Lakshminarayana et al. (2009) focused on the crystal and molecular structure analysis of a related compound, highlighting the importance of spectroscopic characterization and X-ray diffraction (XRD) studies in understanding the molecular geometry and intermolecular interactions such as hydrogen bonding patterns (Lakshminarayana et al., 2009).
Synthesis and Characterization
Research on synthesis and characterization forms a significant part of scientific investigations into such compounds. Karthik et al. (2021) described the synthesis of a compound involving a piperidin-4-yl methanone oxime derivative, emphasizing the use of spectroscopic techniques for characterization and single-crystal X-ray diffraction for confirming the structure. This study also elaborated on theoretical calculations to support experimental findings, providing insights into the molecular geometry and intermolecular interactions (Karthik et al., 2021).
Antimicrobial Activity
Another application area is the investigation of antimicrobial properties. Patel et al. (2011) synthesized new pyridine derivatives, including compounds with piperidin-1-yl methanone structures, to evaluate their in vitro antimicrobial activity. This research demonstrates the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).
Molecular Docking and Biochemical Studies
Molecular docking and biochemical studies represent further research applications. Sivakumar et al. (2021) conducted a comprehensive study involving molecular docking to investigate the interaction of a similar compound with biological targets, alongside assessing its antimicrobial activity. Such studies are crucial for understanding the bioactive potential of chemical compounds and for drug discovery processes (Sivakumar et al., 2021).
特性
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-13-5-2-3-7-15(13)18(22)21-10-4-6-14(12-21)23-17-8-9-20-11-16(17)19/h2-3,5,7-9,11,14H,4,6,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGFPWIXVHVSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(o-tolyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

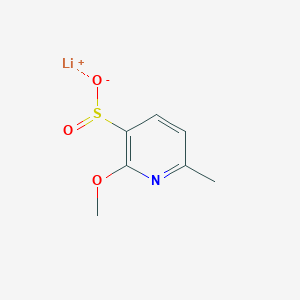
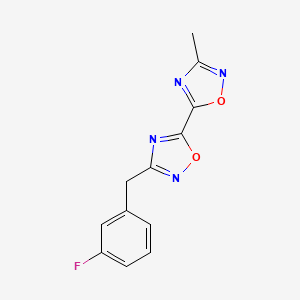
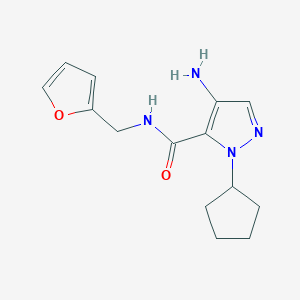
![2-[6-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-2-yl]acetic acid](/img/structure/B3017494.png)
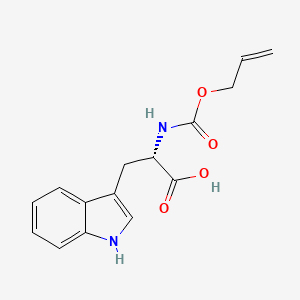
![N-[(2-aminocyclohexyl)methyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3017497.png)
![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/no-structure.png)

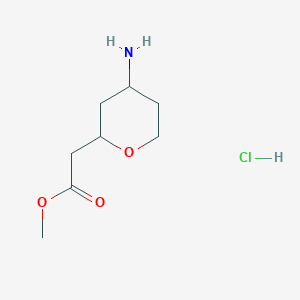
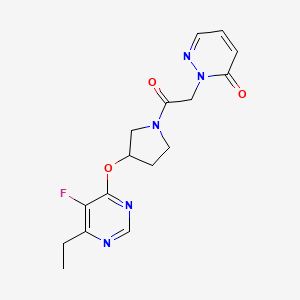

![N-(3-(1H-imidazol-1-yl)propyl)-3,5-dimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3017510.png)
